molecular formula C7H5N3O4 B5290984 2-methoxy-5-nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile

2-methoxy-5-nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile

Cat. No.: B5290984
M. Wt: 195.13 g/mol
InChI Key: ABTXODMFVHEDOZ-UHFFFAOYSA-N
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Description

2-methoxy-5-nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridine family This compound is characterized by the presence of a methoxy group, a nitro group, a carbonitrile group, and a keto group attached to a pyridine ring

Properties

IUPAC Name

2-methoxy-5-nitro-6-oxo-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O4/c1-14-7-4(3-8)2-5(10(12)13)6(11)9-7/h2H,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTXODMFVHEDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=O)N1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-methoxy-5-nitropyridine with a suitable nitrile source in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-methoxy-5-nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-5-nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or protein function. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-nitropyridine
  • 6-oxo-1,6-dihydropyridine-3-carbonitrile
  • 5-nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile

Uniqueness

2-methoxy-5-nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile is unique due to the combination of functional groups attached to the pyridine ring. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .

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